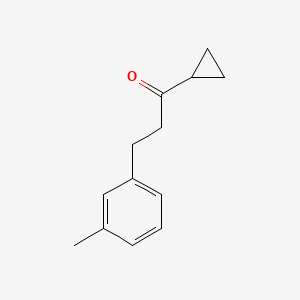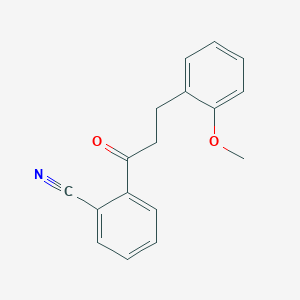
2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves reactions such as azo-coupling, as seen in the synthesis of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol , or reactions with ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine to produce triazole derivatives . These methods suggest that the synthesis of the compound may also involve similar coupling reactions or condensation steps with methoxyphenyl precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, which provides detailed information about the geometry and conformation of the molecules . The dihedral angles between different rings and the presence of intramolecular hydrogen bonds are key features that influence the stability and reactivity of these compounds.
Chemical Reactions Analysis
Chemical reactions involving methoxyphenyl compounds can include oxidation reactions to form benzylic ethers , or cleavage reactions of aromatic methylenedioxy rings . These reactions are influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the regioselectivity and yield of the products.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl compounds are often studied using spectroscopic methods such as FT-IR, UV-Vis, and NMR . These studies reveal information about vibrational frequencies, electronic transitions, and charge distributions within the molecules. Theoretical calculations, such as density functional theory (DFT), are used to predict properties like nonlinear optical (NLO) activity and hyperpolarizability . Additionally, molecular docking studies can provide insights into the potential biological activities of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Complex Compounds : The compound has been used in the synthesis of various complex chemical structures. For instance, Pimenova et al. (2003) synthesized 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester through a reaction involving a similar compound (Pimenova, E. V., Krasnych, O. P., Goun, E., & Miles, D., 2003).
Spectrophotometric Applications : A related compound, 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, has been used for the selective spectrophotometric determination of nickel in various materials, showcasing its analytical utility (Izquierdo, A. & Carrasco, J., 1984).
Reaction with Aniline and Other Compounds : Nazarov et al. (1956) described the reaction of a similar compound with aniline, o-phenylenediamine, and o-aminophenol, suggesting its potential use in the synthesis of new chemical entities (Nazarov, I. N. & Zavyalov, S. I., 1956).
Solvolysis Intermediates Study : The reactions of similar compounds have been studied to understand the behavior of solvolysis intermediates, which is crucial in organic synthesis and pharmaceutical research (Kinoshita, T., Yokoi, T., Takeuchi, K., & Okamoto, K., 1992).
Polymer and Material Science
Copolymer Synthesis : In material science, derivatives of the compound have been utilized in the synthesis of novel copolymers with styrene, which are significant in the development of new materials (Kharas, G., Schjerven, W. S., Wenk, R., Tague, K. A., Betzen, E. M., Kodros, N. R., Kuehlhorn, J. S., Kunkel, C. S., Muller, A. F., & Quercioli, J. L., 2015).
Formation of Dimer Type Products : The compound has been involved in reactions leading to the formation of dimer type products containing a tetrahydro-2-thiophenone moiety, which are important in various chemical synthesis processes (Sone, T., Shiromaru, O., Igarashi, S., Kato, E., & Sawara, M., 1979).
Medicinal Chemistry and Drug Design
Structural and Spectral Analysis for Drug Design : The compound's derivatives have been analyzed for their structural, spectral, and electronic properties, aiding in the design of new pharmaceuticals (H., R., Thirumalaikumar, M., Muthu, S., Basha Asif, F., & Irfan, A., 2021).
OLED Material Research : Its derivatives have also been investigated for their optoelectronic and charge transport properties, highlighting their potential use in OLED materials (Wazzan, N. & Irfan, A., 2019).
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZPZLQGCMHOEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644274 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-82-1 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














